4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
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Overview
Description
4-(Trifluoromethyl)bicyclo[221]heptan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12F3N·HCl It is a bicyclic amine with a trifluoromethyl group attached to the bicyclo[221]heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bicyclic structure may influence its binding affinity to target proteins or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-amine hydrochloride: A similar compound with a different substitution pattern.
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl]methanol: Another compound with a hydroxyl group instead of an amine.
Uniqueness
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Biological Activity
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride, with the molecular formula C8H12F3N·HCl, is a bicyclic amine characterized by a trifluoromethyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural properties that may influence its biological activity.
- Molecular Weight : 179.18 g/mol
- CAS Number : 2260932-91-8
- Structure : The bicyclic nature of this compound contributes to its potential interactions with biological targets, enhancing its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and binding affinity to target proteins or receptors. This interaction can modulate various biological processes, leading to therapeutic effects.
Biological Activity
Research into the biological activity of this compound reveals several key findings:
- Antagonistic Properties : Similar compounds have shown potential as antagonists for specific receptors, such as thromboxane A2 (TXA2) receptors, which are involved in platelet aggregation and vascular functions . The structural similarities suggest that this compound may exhibit comparable antagonistic effects.
- Impact on Platelet Aggregation : In studies involving related bicyclic amines, compounds have demonstrated the ability to inhibit platelet aggregation induced by thromboxane A2 analogs . This indicates a potential therapeutic role in cardiovascular diseases.
- Potential in Drug Development : As a building block in organic synthesis, this compound is being explored for its potential therapeutic properties in drug development, particularly as a precursor for novel pharmaceuticals targeting various diseases .
Comparative Analysis
The following table summarizes the biological activities of selected bicyclic amines compared to this compound:
Compound Name | Biological Activity | Key Findings |
---|---|---|
This compound | Potential TXA2 receptor antagonist | Enhanced lipophilicity; modulates platelet function |
IS-145 | TXA2 receptor antagonist | Inhibits platelet aggregation; specific binding |
Bicyclo[2.2.1]heptan-2-amine | Modulates neurotransmitter release | Impacts central nervous system functions |
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)6-1-3-7(12,5-6)4-2-6;/h1-5,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNMGPNEFGRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2260932-91-8 |
Source
|
Record name | 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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